Product packaging for Bromosilicon(Cat. No.:CAS No. 13465-73-1)

Bromosilicon

Cat. No.: B225960
CAS No.: 13465-73-1
M. Wt: 107.99 g/mol
InChI Key: FTYZKCCJUXJFLT-UHFFFAOYSA-N
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Description

Bromosilicon (CAS 13465-73-1), also known as bromosilane or SiH3Br, is a high-purity chemical compound with the molecular formula BrSi and a molecular weight of 107.989 g/mol . It is characterized by a low boiling point of approximately 1.9°C at 760 mmHg and a high vapor pressure of 1700 mmHg at 25°C , properties that are critical for handling and application in controlled environments. This reagent is supplied as part of a comprehensive portfolio of fine chemicals, pharmaceutical intermediates, and APIs, available from kilo to ton quantities . It is manufactured in facilities equipped for specialized reactions, ensuring consistent quality for research and development purposes . As a specialized silicon compound, this compound serves as a valuable building block in organic and inorganic synthesis, particularly in reactions where the introduction of a bromosilane group is required. Important Note: This product is intended for research use only. It is not for diagnostic or therapeutic use, nor for human use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula Br2Eu B225960 Bromosilicon CAS No. 13465-73-1

Properties

CAS No.

13465-73-1

Molecular Formula

Br2Eu

Molecular Weight

107.99 g/mol

IUPAC Name

bromosilicon

InChI

InChI=1S/BrSi/c1-2

InChI Key

FTYZKCCJUXJFLT-UHFFFAOYSA-N

SMILES

[Si]Br

Canonical SMILES

[Si]Br

Other CAS No.

13465-73-1

Origin of Product

United States

Key Bromosilicon Compounds: Properties and Applications

Direct Halogenation and Related Processes

Direct halogenation involves the conversion of silicon-hydride bonds or the exchange of other halogens for bromine. These methods are often favored for their straightforwardness and high yields under specific catalytic conditions.

The direct conversion of hydrosilanes (compounds containing Si-H bonds) to bromosilanes is an effective synthetic route. This transformation can be achieved using various brominating agents and catalysts. A particularly efficient method involves the reaction of hydrosilanes with ethyl tribromoacetate (B1203011) (Br3CCOOEt) in the presence of a catalytic amount of palladium(II) chloride (PdCl2). researchgate.net This reaction proceeds rapidly in refluxing tetrahydrofuran (B95107) (THF), often completing within 15 minutes and resulting in high yields of the desired bromosilanes. researchgate.netresearchgate.net

Other catalytic systems have also been explored. For instance, copper(II)-based reagents can be used to selectively produce various halosilanes, including bromosilanes, from the corresponding hydrosilanes in high yields. researchgate.net The choice of catalyst and reaction conditions can be tailored to the specific substrate, including sterically hindered silanes. researchgate.net

Table 1: Catalytic Bromination of Hydrosilanes

Hydrosilane Substrate Brominating Agent Catalyst Solvent Conditions Yield Reference
Various Hydrosilanes Br3CCOOEt PdCl2 THF Reflux, 15 min High researchgate.netresearchgate.net
Various Hydrosilanes Alkyl/Allyl Bromide PdCl2 or NiCl2 - - Good to High researchgate.net

This table is interactive and represents a summary of findings from the cited research.

Bromosilanes can also be synthesized via halogen exchange reactions, where a different halogen atom (commonly chlorine) on a silicon center is substituted with bromine. This approach is analogous to the Finkelstein reaction in organic chemistry. organicmystery.com Palladium- or nickel-catalyzed hydride-halogen exchange reactions between hydrosilanes and alkyl or allyl bromides serve as an effective pathway to obtain bromosilanes. researchgate.net

The halogen-metal exchange, a related process, is a powerful tool in organometallic synthesis. orgsyn.org In the context of silicon chemistry, this can involve the reaction of a halosilane with an organometallic reagent, leading to an intermediate that can then be functionalized. While often used to form new carbon-silicon bonds, the underlying principles of exchange are relevant. For instance, Grignard reagents can be prepared via halogen-magnesium exchange using reagents like isopropylmagnesium chloride (i-PrMgCl), which can then be used in subsequent synthetic steps. nih.gov The Swarts reaction, used for preparing fluoroalkanes by heating haloalkanes with inorganic fluorides, provides a conceptual parallel for halide exchange processes. organicmystery.com

Bromination of Silicon Hydrides

Oxidative Addition Pathways to Silicon(II) Centers

Low-valent silicon species, particularly silylenes (R2Si:), which are silicon analogues of carbenes, offer a distinct reactive pathway to this compound compounds. wikipedia.org These reactions proceed via oxidative addition, where the silicon(II) center is oxidized to silicon(IV).

Stable silylenes, such as N-heterocyclic silylenes (NHSis), react readily with bromine-containing compounds. For example, the NHSi denoted as Dipp2NHSi undergoes oxidative addition with elemental bromine (Br2) to form the corresponding dibromosilane, Dipp2NHSiBr2. d-nb.info It also reacts with organic halides like benzyl (B1604629) bromide, affording the insertion product Dipp2NHSi(Br)(CH2Ph). d-nb.info Another key example is the reaction of silicon difluoride (a silylene) with hydrogen bromide, which yields brominated disilane (B73854) products. acs.org These reactions demonstrate the capacity of silylene centers to activate and insert into E-X bonds (where E is a non-metal and X is a halogen).

Table 2: Oxidative Addition Reactions of Silylenes

Silylene Bromine Source Product Reference
Dipp2NHSi Br2 Dipp2NHSiBr2 d-nb.info
Dipp2NHSi Benzyl bromide Dipp2NHSi(Br)(CH2Ph) d-nb.info

This table is interactive and presents specific examples of oxidative addition to silylenes.

The mechanism of oxidative addition to low-valent silicon centers has been the subject of both theoretical and experimental studies. nih.govresearchgate.net For ligand-stabilized silylenes, the reaction with polar bonds like Si-H or H-Br does not always proceed in a synchronized manner. Theoretical studies on phosphine-stabilized silylenes suggest the process starts with a charge transfer (CT) from the silylene to the substrate. nih.gov The presence of electron-donating ligands, such as phosphines or N-heterocyclic carbenes, enhances this charge transfer at the transition state, significantly lowering the activation energy and promoting the oxidative addition. nih.gov

Studies on the oxidative addition of palladium(0) to Si-H bonds, a crucial step in hydrosilylation catalysis, provide analogous insights. researchgate.netrsc.org These investigations show that the reaction equilibrium favors products from electron-deficient silanes. rsc.org Mechanistic data, including a kinetic isotope effect (KIE) of 1.21 for H/DSiPhMe2, suggest that the reaction likely proceeds through a concerted pathway involving the initial formation of a σ-complex intermediate as the rate-limiting step. researchgate.netrsc.org Similar mechanistic principles, involving the activation of Si-H or C-H bonds at a metal center, have been observed in iridium(III) systems, which can proceed through an Ir(III)/Ir(V) cycle. acs.org These studies collectively highlight that electronic effects of both the silicon center's substituents and the reacting substrate are critical in dictating the reactivity and energetics of the oxidative addition process. researchgate.net

Reactions of Silylenes with Hydrogen Bromide Equivalents

Decomposition and Cleavage Processes Yielding this compound Compounds

This compound species can also be generated through the decomposition or cleavage of larger polysilanes or organosilanes. libretexts.orglibretexts.org These reactions typically require energy input in the form of heat or chemical reagents to break stable bonds like Si-Si or Si-C. pasco.com

A notable example is the synthesis of decabromocyclopentasilane (B14669599) from decaphenylcyclopentasilane ((C6H5)10Si5). thieme-connect.de In this process, the starting material is dissolved in benzene (B151609) and treated with liquid hydrogen bromide. The reaction proceeds via the cleavage of the silicon-phenyl (Si-C6H5) bonds and their subsequent replacement with silicon-bromine bonds, yielding the desired perbrominated cyclopentasilane in nearly quantitative amounts. thieme-connect.de This method demonstrates how existing silicon frameworks can be chemically transformed into fully brominated derivatives through controlled cleavage.

Thermal Decomposition Pathways

Thermal decomposition represents a foundational approach for the synthesis of silicon-based materials, including the purification of silicon. The thermal decomposition of bromosilanes is a key process in producing high-purity silicon for the semiconductor industry. google.comnasa.gov

Schumacher Process for Silicon Purification: A notable application of thermal decomposition is in the purification of metallurgical-grade silicon. While the classic Siemens process utilizes the hydrogen reduction of trichlorosilane (B8805176) (SiHCl₃), processes involving bromosilanes like tribromosilane (HSiBr₃) have been explored. google.comnasa.gov The thermal decomposition of HSiBr₃ can be advantageous as it can proceed at lower temperatures (800°C - 850°C) compared to the hydrogen reduction of SiHCl₃. nasa.gov This lower temperature reduces energy consumption and the tendency for homogeneous nucleation in the vapor phase, which can lead to the formation of fine, amorphous silicon particles. nasa.gov The use of bromosilanes can yield a larger, denser silicon product, which is beneficial for handling. nasa.gov

The process involves the reaction of metallurgical-grade silicon with a bromine source to form bromosilanes, which are then purified and subsequently decomposed at high temperatures to deposit high-purity silicon. The choice of bromosilanes over chlorosilanes can also be influenced by the differing boiling points of metal halide impurities, potentially leading to a higher purity final product. google.com

Process Precursor Typical Temperature Range (°C) Key Advantages
Schumacher Process (variant)HSiBr₃800 - 1050Lower energy consumption, reduced homogeneous nucleation, denser product. google.comnasa.gov
Siemens ProcessSiHCl₃>1100Established industrial process. nasa.gov

Cleavage of Silicon-Carbon Bonds with Brominating Agents

The cleavage of silicon-carbon bonds using brominating agents is a versatile method for generating this compound compounds. This approach is particularly useful for introducing bromine atoms at specific positions in organosilicon molecules.

Bromination of 1-vinylsilatrane (B1581901): The reaction of 1-vinylsilatrane with brominating agents like N-bromosuccinimide (NBS) demonstrates the cleavage of a silicon-vinyl bond. researchgate.net In this reaction, the vinyl group is cleaved from the silatrane (B128906) cage, and a bromine atom is attached to the silicon. The reaction of trimethyl(vinyl)silane with sulfonamides in the presence of NBS leads to bromosulfonamidation products. researchgate.net This indicates that the vinyl-silicon bond is susceptible to electrophilic attack by bromine, which can be facilitated by the presence of other reagents.

The stereochemistry of the cleavage of the carbon-silicon bond has been studied in systems like exo- and endo-2-norbornylpentafluorosilicates using various brominating agents. acs.orgnih.gov These studies are crucial for understanding the mechanistic pathways and for controlling the stereochemical outcome of the reaction. The cleavage of aryl-silicon bonds by electrophilic reagents like bromine is also a well-documented process. iupac.org

Substrate Brominating Agent Product Type Key Observation
Trimethyl(vinyl)silaneN-Bromosuccinimide (NBS) / SulfonamideBromosulfonamidation productRegioselective reaction under mild conditions. researchgate.net
1-vinylsilatraneN,N-dichloroarylsulfonamidesSulfonamide-bridged silatranesSynthesis of new silatrane-sulfonamide hybrids. researchgate.net
exo- and endo-2-norbornylpentafluorosilicatesVariousBrominated norbornane (B1196662) derivativesAllows for the study of stereochemistry at the carbon center. acs.orgnih.gov
Aryl-trimethylsilanesBromineAryl bromidesElectrophilic cleavage of the aryl-silicon bond. iupac.org

Catalytic Approaches in this compound Synthesis

Catalytic methods offer milder reaction conditions and improved selectivity for the formation of silicon-bromine bonds.

Transition Metal-Mediated Silicon-Bromine Bond Formation

Transition metal catalysts, particularly those based on nickel and palladium, have been effectively employed in the formation of C-Si bonds, and related methodologies can be adapted for Si-Br bond formation. nih.govresearchgate.net For instance, nickel-catalyzed cross-coupling reactions between alkyl bromides and silicon nucleophiles have been developed. nih.gov These reactions often proceed under mild conditions and are tolerant of various functional groups. nih.gov The mechanism is thought to involve a radical pathway for the cleavage of the C-Br bond. nih.gov

While direct catalytic formation of Si-Br bonds is a developing area, the principles of transition-metal-catalyzed cross-coupling provide a strong foundation. For example, the oxidative addition of halosilanes, including trimethylbromosilane, to platinum(0) complexes was an early demonstration of transition metal activation of Si-Hal bonds. researchgate.net

Organocatalytic Methods for this compound Synthesis

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for a variety of transformations. ub.edunih.gov In the context of this compound synthesis, organocatalysts can be used to activate substrates and promote the desired bond formation.

While direct organocatalytic methods for Si-Br bond formation are not as extensively documented as for other transformations, the principles of organocatalysis can be applied. For example, chiral organocatalysts can be used in reactions involving silicon-containing compounds to achieve high levels of stereoselectivity. ub.edu The use of bifunctional catalysts that can activate both the silicon-containing substrate and the brominating agent through non-covalent interactions like hydrogen bonding is a promising strategy. mdpi.com

The development of organocatalytic systems for the synthesis of this compound compounds is an active area of research, with the potential to provide more sustainable and cost-effective synthetic routes.

Catalyst Type Reaction Key Features
Nickel ComplexesCross-coupling of alkyl bromides with silicon nucleophilesMild reaction conditions, broad functional group tolerance. nih.gov
Palladium ComplexesCross-coupling of chlorosilanesEfficient for C-Si bond formation, potential for Si-Br bond chemistry. researchgate.net
Chiral OrganocatalystsAsymmetric synthesisPotential for enantioselective bromination of organosilanes. ub.edu
Bifunctional OrganocatalystsCooperative catalysisCan activate both reaction partners for enhanced reactivity and selectivity. mdpi.com

Reaction Mechanisms and Reactivity Patterns of Bromosilicon Compounds

Nucleophilic Substitution and Elimination Pathways at Silicon Centers

Nucleophilic substitution at silicon is a key reaction for the formation of new silicon-element bonds. Unlike carbon, which typically proceeds through SN1 or SN2 mechanisms, nucleophilic attack on silicon often involves a pentacoordinate intermediate. wikipedia.orglibretexts.org This is attributed to the larger size of the silicon atom, which reduces steric hindrance, and its ability to expand its octet. wikipedia.org The reaction of a dichlorosilane (B8785471) with water to produce a silane (B1218182) diol is a classic example of nucleophilic substitution at a silicon center. libretexts.org

The mechanism is often described as "SN2 at silicon" for simplicity, though it proceeds through a distinct associative pathway. wikipedia.orgic.ac.uk The stereochemistry of the reaction, whether it results in retention or inversion of configuration at the silicon center, can depend on the nature of the leaving group and the nucleophile. ic.ac.uk For instance, the reaction of an alcohol with a chlorosilane in the presence of a weak base to form a silyl (B83357) ether is a common application of this reactivity. libretexts.org

Elimination reactions, often competing with substitution, lead to the formation of unsaturated species. masterorganicchemistry.com In the context of organometallic chemistry, β-elimination is a common pathway for metal alkyl complexes. libretexts.org For bromosilicon compounds, elimination reactions can be influenced by the strength of the base and the nature of the substituents on the silicon atom.

Radical Processes Involving this compound Moieties

Free radical reactions provide an alternative pathway for the transformation of this compound compounds, enabling the formation of carbon-silicon and other bonds under conditions distinct from polar reactions.

Radical cyclization reactions are powerful methods for constructing cyclic molecules. wikipedia.org In the case of bromosilanes, these reactions typically involve the intramolecular attack of a radical onto a multiple bond. lookchem.comthieme-connect.de The process generally consists of three main steps: selective generation of a radical, the cyclization itself, and subsequent quenching of the cyclized radical. wikipedia.org The use of radical initiators and a hydrogen donor like tris(trimethylsilyl)silane (B43935) (TTMSS) can facilitate these transformations. Notably, the choice of the hydrogen donor can significantly influence the diastereoselectivity of the cyclization, with TTMSS sometimes offering enhanced selectivity compared to traditional reagents like tributyltin hydride (TBTH). organic-chemistry.org The favorability of exo versus endo cyclization is a key consideration in these reactions, with five- and six-membered rings being the most commonly formed products. wikipedia.orglibretexts.org

The silicon-bromine bond can undergo homolytic cleavage, breaking in a way that each atom retains one of the bonding electrons to form two radicals. unacademy.comwikipedia.org This process is initiated by the input of energy, typically in the form of heat or light. youtube.com The energy required for this bond scission is known as the bond dissociation energy (BDE). libretexts.org Bonds with lower BDEs are more susceptible to homolytic cleavage and are often found in radical initiators. youtube.com The reactivity of halosilanes in certain reactions follows the trend of the carbon-halogen bond strength, with Si-Br bonds being more reactive than Si-Cl bonds. msu.edu

Radical Cyclization Reactions of Bromosilanes

Electron Transfer Phenomena and Redox Chemistry

Electron transfer processes are fundamental to the redox chemistry of this compound compounds. davuniversity.orgyork.ac.uk These reactions involve the transfer of electrons between the this compound species and another molecule, leading to changes in oxidation states. tru.calibretexts.orgalloprof.qc.ca Redox reactions can occur through either an inner-sphere mechanism, where a bridging ligand facilitates electron transfer, or an outer-sphere mechanism, which involves direct electron transfer without a shared ligand. libretexts.org The electrochemical properties of bromosilanes can be studied to understand their behavior in these processes. researchgate.net For instance, humic substances have been explored for their ability to act as electron shuttles, accepting electrons and then transferring them to other species. mdpi.com

Reactivity in Coordination and Organometallic Systems

In the realm of coordination and organometallic chemistry, this compound compounds exhibit characteristic reactivity, particularly in ligand exchange and oxidative addition reactions.

Ligand exchange reactions involve the replacement of one ligand in a complex with another. chemguide.co.ukscience-revision.co.uklibretexts.org In the context of this compound compounds, this can involve the substitution of the bromide ligand or other groups attached to the silicon. The rates of these reactions can vary significantly, with some complexes being labile (fast exchange) and others inert (slow exchange). libretexts.org

A significant reaction of bromosilanes in organometallic chemistry is oxidative addition. ksu.edu.saufrgs.br In this process, a metal complex with available electrons reacts with the Si-Br bond, which cleaves and adds to the metal center, increasing the metal's oxidation state and coordination number. ufrgs.brresearchgate.net For example, platinum(0) complexes can react with bromosilanes to form silylplatinum(II) species. capes.gov.br The reactivity in these additions often follows the order Si-Cl < Si-Br < Si-I. capes.gov.br Similarly, rhodium complexes have been shown to undergo oxidative addition with silyl halides, including bromosilanes. acs.org The reverse of this process is reductive elimination, where the silyl and bromo groups are eliminated from the metal center to reform the Si-Br bond. capes.gov.br

Role as Intermediates in Catalytic Cycles

While complete, well-documented catalytic cycles where this compound compounds are continuously regenerated intermediates are not extensively detailed in mainstream chemical literature, their role as transient species in catalytic processes is evident from their involvement in key elementary steps. Bromosilanes are recognized as versatile reagents in organic synthesis, particularly in transition metal-catalyzed cross-coupling reactions designed to form new carbon-silicon or carbon-carbon bonds. ontosight.ai Their participation hinges on the reactivity of the silicon-bromine (Si-Br) bond.

The most critical step for the entry of a this compound compound into a catalytic cycle is oxidative addition . libretexts.org In this process, a low-valent transition metal complex (often palladium or rhodium) inserts into the Si-Br bond. This reaction increases the oxidation state and coordination number of the metal center, forming a new complex containing both a silyl group and a bromide ligand attached to the metal. libretexts.orgacs.org

A generic catalytic cycle, such as a cross-coupling reaction, can illustrate this role. The cycle typically involves three main stages:

Oxidative Addition : The cycle begins with the reaction of the active catalyst, typically a metal(0) complex, with an organobromosilane (R₃Si-Br). The metal center is oxidized (e.g., from Pd(0) to Pd(II)) as it cleaves the Si-Br bond, forming a silyl-metal-bromide intermediate. youtube.com

Transmetalation : This intermediate then reacts with another organometallic reagent (e.g., an organomagnesium or organozinc compound, R'-M). The organic group (R') from this second reagent displaces the bromide on the metal center, resulting in a di-organometal intermediate (R₃Si-M-R'). youtube.com

Reductive Elimination : In the final step, the two organic groups (the silyl group and R') are coupled together and eliminated from the metal center. This forms the desired product (R₃Si-R') and regenerates the original low-valent metal catalyst, which can then begin a new cycle. youtube.com

Research has demonstrated the viability of these steps. For instance, rhodium complexes supported by pincer ligands have been shown to undergo oxidative addition with various silyl halides, including bromosilanes like trimethylbromosilane (Me₃Si-Br). acs.org While some of these reactions result in stable products, they model the crucial activation step that would initiate a catalytic process. Similarly, palladium-catalyzed reactions are a cornerstone of modern synthesis, and the oxidative addition of C-X and Si-X (where X is a halogen) bonds is a well-established mechanistic step. nih.govuwindsor.ca Furthermore, methods have been developed for the synthesis of bromosilanes from hydrosilanes using palladium chloride (PdCl₂) as a catalyst, highlighting the interaction between this compound species and catalytic metals. researchgate.net


Interactive Table 1: Key Steps in a Generic Catalytic Cross-Coupling Cycle Involving a this compound Intermediate

StepDescriptionReactantsProducts
1. Oxidative Addition The low-valent metal catalyst inserts into the Si-Br bond, forming a silyl-metal-halide intermediate.R₃Si-Br, Metal(0) Catalyst[R₃Si-Metal(II)-Br] Complex
2. Transmetalation A second organometallic reagent transfers its organic group to the metal center, displacing the halide.[R₃Si-Metal(II)-Br] Complex, R'-M'[R₃Si-Metal(II)-R'] Complex, M'-Br
3. Reductive Elimination The silyl group and the second organic group couple and are released, regenerating the catalyst.[R₃Si-Metal(II)-R'] ComplexR₃Si-R', Metal(0) Catalyst

Environmental Reactivity and Atmospheric Chemistry (e.g., Hydroxyl Radical Interactions)

The environmental fate of this compound compounds, should they be released into the atmosphere, is primarily dictated by their reactivity with atmospheric oxidants. The most important of these is the hydroxyl radical (•OH), often termed the "detergent of the atmosphere" for its role in breaking down pollutants. e3s-conferences.org The atmospheric lifetime of a volatile compound is a key metric determining its potential environmental impact, including its ozone depletion potential (ODP) and global warming potential (GWP). epa.govnoaa.gov

The atmospheric chemistry of bromine is of significant interest, as even very short-lived brominated substances (VSLBr), such as bromoform (B151600), can deliver reactive bromine to the upper troposphere and lower stratosphere, where it can participate in ozone-depleting catalytic cycles. csic.escopernicus.orgcopernicus.org While specific kinetic data for this compound compounds are scarce, their atmospheric degradation pathways can be inferred from the known reactivity of silanes and halogenated organic compounds.

The primary degradation mechanism for organosilicon compounds containing alkyl groups is attack by the hydroxyl radical. This reaction typically proceeds via hydrogen abstraction from a C-H bond on one of the alkyl substituents, forming a water molecule and an alkylsilyl radical.

Reaction Mechanism: R₃Si-CH₃ + •OH → R₃Si-C•H₂ + H₂O

This initial radical then undergoes a series of rapid reactions with atmospheric oxygen and other species, leading to its eventual breakdown and removal from the atmosphere. The rate of this initial hydrogen abstraction step is often the rate-determining factor for the compound's atmospheric lifetime. nist.gov

The presence of a bromine atom on the silicon could potentially influence reactivity in several ways:

Photolysis : The Si-Br bond may be susceptible to cleavage by solar ultraviolet (UV) radiation, a process known as photolysis. For many brominated compounds, like bromoform (CHBr₃), photolysis is a significant atmospheric loss process. copernicus.org This would release a bromine radical (Br•), which is highly reactive and can contribute to atmospheric bromine chemistry, including ozone destruction. copernicus.orgnih.gov

Influence on OH reaction : The electronegativity of the bromine atom could influence the strength of the C-H bonds on adjacent alkyl groups, potentially altering the rate of reaction with hydroxyl radicals.

Given these pathways, this compound compounds are expected to be relatively short-lived in the atmosphere. Their degradation would prevent long-range transport and accumulation, but would contribute to local and regional atmospheric chemistry, including the formation of reactive bromine species (Brₒ).


Interactive Table 2: Atmospheric Lifetimes and Global Warming Potentials (GWP) of Selected Atmospheric Compounds for Context

Specific, peer-reviewed atmospheric lifetime data for this compound compounds are not available in the cited literature. This table provides context using well-studied gases.

CompoundChemical FormulaAtmospheric LifetimeGlobal Warming Potential (100-year)Primary Sink
MethaneCH₄~12 years28-36Reaction with •OH radical
Bromoform (a VSLBr)CHBr₃~24 days~6Photolysis, Reaction with •OH radical
HFC-134a (a refrigerant)CH₂FCF₃14 years1,430Reaction with •OH radical
Carbon DioxideCO₂100s of years1 (baseline)Ocean absorption, photosynthesis

Computational and Theoretical Chemistry of Bromosilicon Systems

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic distribution and bonding within bromosilicon compounds. These methods allow for the detailed analysis of molecular orbitals and the energetic landscapes of potential reactions.

Molecular orbital (MO) theory provides a detailed picture of how atoms are bonded within a molecule. For this compound systems, MO analysis helps to characterize the nature of the silicon-bromine bond, including its polarity, bond order, and the contributions of atomic orbitals to the molecular orbitals. Studies on related systems, such as halogen bonds, reveal that interactions between occupied orbitals of one molecule and unoccupied orbitals (like the lowest unoccupied molecular orbital, LUMO) of another are crucial for bond strength and character acs.orgd-nb.info. For silicon-bromine compounds, similar analyses would illuminate the electron density distribution and the extent of orbital overlap between silicon and bromine atoms, potentially involving d-orbitals of silicon or lone pairs on bromine researchgate.net. Natural Bond Orbital (NBO) analysis is a common technique used to quantify these interactions, revealing the extent of charge transfer and hyperconjugation researchgate.netscience.govchemrxiv.org.

Molecular Orbital Analysis and Bonding Interactions

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in dissecting complex reaction mechanisms, providing atomic-level insights into how reactions proceed. This includes identifying key intermediates and transition states that govern the reaction kinetics and thermodynamics.

Transition state (TS) theory, often coupled with methods like NEB, is employed to locate and characterize transition states, which represent the highest energy point along a reaction pathway osti.govberkeley.eduresearchgate.net. The activation energy, the energy difference between the reactants and the transition state, is a critical parameter for determining reaction rates. For example, studies on ion hopping in halide salts have shown good agreement between DFT-calculated activation energies and experimental measurements osti.govberkeley.edu. In this compound chemistry, computational studies would focus on identifying the specific geometries and electronic configurations of transition states involved in bond cleavage and formation, such as the C-Br bond cleavage in alkyl bromides reacting with silicon surfaces bac-lac.gc.ca. The accuracy of these calculations is vital, as even small errors in activation energies can significantly impact predicted reaction rates arxiv.org.

Solvent molecules can profoundly influence reaction rates and mechanisms by interacting with reactants, intermediates, and transition states nih.govosti.gov. Computational models can incorporate solvent effects using implicit models, such as the Polarizable Continuum Model (PCM), or explicit solvent models that represent individual solvent molecules nih.govwikipedia.org. These models are crucial for understanding reactions occurring in solution or at interfaces. For this compound chemistry, if reactions involve liquid phases or catalytic surfaces, solvent effects would need to be considered. For instance, polar solvents can increase reaction rates compared to apolar ones in certain photochemical bromination reactions researchgate.net. Modeling catalytic processes, especially on surfaces, requires accounting for the interplay between the catalyst, reactants, and the surrounding environment acs.orgcecam.orgrsc.org.

Transition State Analysis and Activation Energies

Prediction of Spectroscopic Parameters and Structural Conformations

Computational methods are also used to predict spectroscopic properties and conformational preferences of molecules. By calculating parameters such as vibrational frequencies, NMR chemical shifts, and rotational constants, theoretical results can be directly compared with experimental spectroscopic data, aiding in structural assignment and conformational analysis frontiersin.orgnih.govmdpi.comkcl.ac.uk.

Computational Design of Novel this compound Reagents and Materials

The field of computational chemistry and theoretical modeling plays a pivotal role in the modern design of new chemical reagents and advanced materials. By leveraging quantum mechanical calculations, molecular simulations, and machine learning algorithms, researchers can predict the properties, stability, and reactivity of hypothetical compounds and materials before undertaking costly and time-consuming experimental synthesis cooperativepatentclassification.orgumn.edunumberanalytics.comresearchgate.netmit.edusintef.noresearchgate.net. This approach accelerates the discovery process and allows for the fine-tuning of properties for specific applications. For this compound systems, computational design offers a pathway to explore novel reagents and materials by predicting the behavior and characteristics influenced by the silicon-bromine interaction.

Computational Methodologies for this compound Systems

The design of novel this compound reagents and materials relies on a suite of sophisticated computational techniques that can accurately model molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) and Ab Initio Calculations: These quantum mechanical methods are foundational for understanding the electronic structure, bonding, and reactivity of chemical systems cooperativepatentclassification.orgnumberanalytics.commit.edumdpi.comriken.jparxiv.org. For this compound systems, DFT and various ab initio methods (such as MP4 or CCSD(T) levels of theory) would be employed to:

Calculate critical parameters like bond dissociation energies, particularly for the Si-Br bond, to assess reagent stability or precursor suitability nih.govresearchgate.net.

Determine optimized molecular geometries, bond lengths, and angles, providing insights into the structural characteristics of potential this compound compounds researchgate.netmdpi.com.

Predict reaction mechanisms, transition states, and activation barriers, which is crucial for designing catalytic reagents or understanding reaction pathways in synthesis mdpi.commdpi.com.

Analyze electronic properties such as band gaps, charge distribution, and frontier molecular orbitals, essential for designing materials with specific electronic or optical functionalities umn.edumdpi.comuniv-rennes.fr.

Compute thermodynamic properties, including formation enthalpies, to evaluate the stability of hypothetical this compound materials with respect to decomposition or phase transitions umn.edunih.gov.

Molecular Dynamics (MD): MD simulations enable the study of atomic and molecular movements over time, providing insights into dynamic processes. For this compound systems, MD could be used to investigate diffusion mechanisms, thermal behavior, or the dynamics of reactions at finite temperatures cooperativepatentclassification.orgmdpi.comstanford.edu.

Machine Learning (ML): Integrated with computational chemistry, ML algorithms can accelerate materials discovery by learning from large datasets of calculated or experimental properties. This can be used to predict the properties of new this compound compounds or to identify optimal material compositions and structures based on desired performance metrics umn.eduresearchgate.netmit.edusintef.no.

Designing Novel this compound Reagents

Computational design offers a powerful approach to engineer new this compound-based reagents for organic synthesis and catalysis. By precisely predicting molecular behavior, researchers can tailor reagents for specific chemical transformations.

Predicting Reactivity and Catalytic Potential: Computational methods can elucidate the reactivity of the Si-Br bond and the electronic environment around silicon atoms. This allows for the design of this compound compounds that can act as efficient precursors in silicon-based polymer synthesis or as catalysts in various organic reactions. For example, calculating activation barriers for proposed reaction pathways can identify promising candidates for specific catalytic cycles mdpi.commdpi.com. The polarity and lability of the Si-Br bond can be computationally assessed to guide the design of reagents with controlled reactivity.

Tuning Electronic Properties: The electronic influence of bromine substituents on silicon centers can be computationally investigated. This allows for the design of reagents with specific Lewis acidity or basicity, or redox potentials, which are critical for their function in chemical reactions.

While the provided literature does not detail specific instances of computationally designed novel this compound reagents, the methodologies described are directly applicable to such pursuits, drawing parallels from studies on related organosilicon compounds mdpi.com.

Designing Novel this compound Materials

The computational design of materials aims to create substances with specific, optimized properties for various technological applications. For this compound systems, this involves predicting how the incorporation of bromine into silicon-based frameworks might influence material characteristics.

Predicting Structural and Electronic Properties: DFT calculations are instrumental in predicting the stability of hypothetical this compound materials, such as polymers, clusters, or crystalline structures. Key properties like band gaps, dielectric constants, and optical absorption spectra can be computed, guiding the selection of materials for electronic or optoelectronic applications umn.edumit.edumdpi.comuniv-rennes.fr. Understanding how bromine affects the structural integrity and electronic band structure of silicon-based materials is a primary goal of such computational design efforts.

Potential Applications: this compound compounds could potentially find applications in areas where silicon-based materials are already established, such as in semiconductor technology, advanced ceramics, or functional coatings. The presence of bromine might confer desirable properties such as enhanced flame retardancy, modified electrical conductivity, or altered surface reactivity.

As with reagents, the specific literature on computationally designed novel this compound materials is limited within the provided search results. However, the general principles of computational materials design using DFT and other advanced methods are well-established and applicable to exploring such systems umn.edumit.edusintef.noresearchgate.net.

Data Tables

As specific computational design studies focusing on this compound compounds were not found in the provided search results, a direct data table of findings cannot be generated. However, the following table illustrates the types of data and computational predictions that are essential for the design process of novel chemical reagents and materials, including potential this compound systems. These data are derived from the computational methodologies discussed.

Computational Prediction TypeRelevant Property for DesignPrimary Computational Method(s)Typical UnitsExample Application Area for this compound Systems
Electronic Structure AnalysisBand Gap / Electronic StatesDFT, Ab InitioeVSemiconductor materials, Photovoltaics
Reaction Pathway AnalysisActivation Energy / BarrierDFT, Ab InitiokJ/molCatalysis, Reagent reactivity
Bond Strength AnalysisSi-Br Dissociation EnergyDFT, Ab InitiokJ/molReagent stability, Precursor design
Thermodynamic StabilityFormation EnthalpyDFT, Ab InitiokJ/molMaterials synthesis planning, Phase stability
Molecular GeometryBond Lengths, AnglesDFT, Ab InitioÅ, degreesStructural characterization, Conformational analysis
Vibrational AnalysisPhonon Density of StatesDFTcm⁻¹Thermal properties, Material stability
Intermolecular InteractionsBinding EnergyDFT, Ab InitiokJ/molSurface functionalization, Supramolecular assembly
Machine Learning PredictionPredicted Property ValueML (trained on DFT/Exp. data)VariousAccelerated discovery of reagents/materials

List of Compounds

this compound (general term)

Applications and Advanced Materials Chemistry Incorporating Bromosilicon

Development of Silicon-Based Nanomaterials

Synthesis of Silicon Nanoparticles

Bromosilicon compounds, particularly silicon tetrabromide (SiBr4), serve as effective precursors for the synthesis of silicon nanoparticles (SiNPs). These methods often involve gas-phase decomposition or solution-based reduction and can yield nanoparticles with desirable optical and electronic properties.

Plasma-Assisted Decomposition of SiBr4: A notable method for producing SiNPs involves the plasma-assisted decomposition of SiBr4. This process allows for the facile synthesis of silicon nanoparticles with stable and color-tunable fluorescence. The resulting nanoparticles are typically coated with a silicon oxide layer, which can be further treated, for instance, by hydrofluoric acid (HF) etching, to enhance their photoluminescence (PL) intensity and tune their emission color rsc.orgresearchgate.net. The quantum yields of these nanoparticles can reach up to 24% researchgate.net.

Solution-Based Reduction Methods: SiBr4 can also be utilized in solution-phase synthesis. By reducing SiBr4 with agents such as lithium aluminum hydride (LiAlH4) or sodium naphthalenide, halide-terminated silicon nanoparticles are formed. These intermediates are amenable to subsequent surface functionalization, allowing for the introduction of various organic ligands to stabilize the nanoparticles and tailor their properties google.comrsc.org. In some approaches, weak oxidizing agents like bromine, in conjunction with Zintl precursors such as sodium silicide (Na4Si4), can lead to the formation of crystalline silicon particles with average diameters in the range of 4-5 nm nih.govrsc.org. Furthermore, SiBr4 can be employed in one-pot syntheses to create water-dispersible fluorescent silica (B1680970) nanoparticles, which exhibit blue emission and a quantum yield of approximately 34% rsc.org.

Table 1: Silicon Nanoparticle Synthesis Using this compound Compounds

PrecursorSynthesis MethodKey Properties of Resulting NanoparticlesReference(s)
SiBr4Plasma-assisted decompositionStable, color-tunable fluorescence; PL quantum yield up to 24% rsc.orgresearchgate.net
SiBr4Reduction with reductants (e.g., LiAlH4, Na naphthalenide)Halide-terminated SiNPs, subsequently functionalizable google.comrsc.org
SiBr4One-pot synthesis (with APTES)Water-dispersible fluorescent silica NPs; blue emission; PL quantum yield ~34% rsc.org
Bromine (as oxidizing agent with Zintl precursors)Redox reaction (e.g., with Na4Si4)Crystalline Si particles; average diameter 4-5 nm nih.govrsc.org

Surface Functionalization Strategies

The reactive Si-Br bonds in this compound compounds are instrumental in modifying the surfaces of silicon-based materials and nanoparticles. This functionalization is critical for controlling surface chemistry, enhancing stability, and enabling further integration into complex systems.

Modifying Silicon Surfaces: Silicon tetrabromide's reactivity allows it to be converted into various functional groups, including Si-H, Si-OR, Si-NR2, Si-R, and Si-X bonds wikipedia.org. The Si-Br bond itself can be a target for displacement reactions. For instance, bromine atoms on silicon surfaces can be replaced by other species, such as aniline, to cap silicon nanoparticles nih.gov. Furthermore, the Si(111) surface can be intentionally functionalized with bromine atoms, creating reactive sites that are crucial for the subsequent ordered adsorption and epitaxial growth of other materials, such as perovskites nih.govacs.org.

Functionalizing Nanoparticle Surfaces: Silicon nanoparticles synthesized via reduction of silicon halides, including SiBr4, are often produced with halide terminations. These terminations serve as convenient anchor points for grafting various ligands, leading to surface-stabilized nanoparticles with improved processability and stability google.comrsc.orgnih.gov. Compounds like 3-bromopropyltrichlorosilane (B85205) are also employed as coupling agents, introducing a bromine functionality that can then be used for further surface modification, such as through click chemistry reactions nih.gov.

Table 2: Surface Functionalization Strategies Involving this compound Compounds

Silicon Bromide Compound/RelatedFunctionalization StrategyTarget SurfaceResulting Functional Group/PropertyReference(s)
SiBr4Reduction to halide-terminated NPs, then ligand terminationSilicon NanoparticlesVarious ligands (e.g., alkyl, octyl) google.comrsc.orgnih.gov
SiBr4Displacement of bromine atoms (e.g., by aniline)Silicon NanoparticlesAniline capping nih.gov
SiBr4Pyrolysis for Si deposition, then further treatmentVarious surfacesSilicon coatings; Si3N4 coatings wikipedia.org
Bromine (as surface modifier)Surface reaction with Si(111)Silicon (111) surfaceBromine-terminated sites nih.govacs.org
3-bromopropyltrichlorosilaneCoupling agentSilica nanoparticlesBromopropyl groups; enables azide (B81097) functionalization nih.gov

Role in Hybrid Material Development and Composite Systems

This compound compounds and materials derived from them play a significant role in the creation of hybrid materials and composite systems, contributing to enhanced mechanical, thermal, and electronic properties.

Hybrid Materials via Sol-Gel Processes: Silicon-based precursors, including alkoxides and potentially reactive halosilanes like bromosilanes, are foundational to the sol-gel process. This method allows for the in-situ formation of inorganic networks (e.g., silica) integrated with organic components, creating inorganic-organic hybrid materials. The stability of the Si-C bond in organically modified silanes is crucial for incorporating a diverse range of organic functionalities into robust inorganic frameworks edi-info.irmdpi.com.

Composite Systems: Silicon nanoparticles, often functionalized or produced using silicon precursors, are frequently incorporated into polymer matrices to form nanocomposites. For instance, silica nanoparticles, sometimes in conjunction with bromide salts, are used as fillers in rubber composites to improve mechanical strength, thermal resistance, and crosslinking efficiency mdpi.commdpi.comscielo.brsciengine.comresearchgate.net. Silicon nanoparticles themselves can be integrated into other materials, such as graphene sheets, to create nanocomposites that exhibit enhanced performance, for example, in anode materials for lithium-ion batteries rsc.org.

Precursors for Advanced Coatings and Molecules: The pyrolysis of SiBr4 can deposit silicon at high rates, a process utilized for creating silicon nitride (Si3N4) coatings, known for their hardness and use in ceramics and cutting tools wikipedia.org. Furthermore, hexabromodisilane (Si2Br6) can react with N-heterocyclic carbenes to form novel silyl-functionalized molecules, which serve as building blocks for new chemical structures and potentially advanced materials researchgate.net.

Advanced Characterization Techniques for Bromosilicon Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of bromosilicon compounds in both solution and the solid state. measurlabs.comresearchgate.net It provides detailed information about the type, quantity, and arrangement of atoms within a molecule. measurlabs.com

¹H, ¹³C, and ²⁹Si NMR for Structural Elucidation

One-dimensional NMR spectroscopy, including ¹H, ¹³C, and ²⁹Si NMR, is fundamental for determining the structure of this compound compounds. msu.edu

¹H NMR: Proton NMR provides information on the hydrogen atoms in a molecule. For instance, in the analysis of a reaction involving bromosilane, the disappearance of a signal at 2.6 ppm, corresponding to CH₂–COH, and the appearance of new signals can confirm the integrity of other functional groups in the molecule after treatment. psu.edu

¹³C NMR: Carbon-13 NMR is used to determine the carbon framework of a molecule. Variable-temperature ¹³C CP/MAS NMR studies are particularly useful for investigating the dynamic properties of organosilicon compounds in the solid state. acs.org

²⁹Si NMR: As the key element in this compound compounds, ²⁹Si NMR is invaluable. The chemical shift of the silicon resonance provides direct information about the electronic environment of the silicon atom. researchgate.net For example, in specific organosilicon compounds, ²⁹Si NMR resonances have been observed at distinct chemical shifts, such as -30.74, -4.71, 0.66, and -13.54 ppm, which are characteristic of the specific silicon environment in each molecule. researchgate.net

NucleusTypical Chemical Shift Range (ppm)Information Provided
¹H 0 - 10Environment of hydrogen atoms
¹³C 0 - 220Carbon skeleton of the molecule
²⁹Si -350 - 150Electronic environment of the silicon atom

Advanced NMR Techniques (e.g., 2D NMR, Solid-State NMR)

Advanced NMR techniques provide deeper insights into the structure and dynamics of this compound compounds.

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for correlating different nuclei and establishing connectivity within a molecule. mdpi.comresearchgate.net These methods have been successfully used to study the reactivity of organosilicon compounds with complex materials. mdpi.comresearchgate.net

Solid-State NMR (ssNMR): Solid-state NMR is essential for characterizing insoluble or solid-phase this compound materials. mdpi.com High-resolution solid-state NMR spectra are typically measured under magic-angle spinning (MAS) to average out anisotropic interactions. mst.edu Variable-temperature ²⁹Si CP/MAS NMR, for instance, can detect structural phase transitions and internal molecular reorientational processes in crystalline organosilicon compounds. acs.org

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful method for identifying functional groups and probing the bonding in this compound compounds. nanografi.comuni-siegen.de These two techniques are complementary; IR spectroscopy is more sensitive to polar functional groups, while Raman spectroscopy is more sensitive to homo-nuclear bonds. acs.org

Identification of Functional Groups and Bond Stretches

Both IR and Raman spectroscopy provide a molecular "fingerprint" that allows for the identification of specific chemical bonds and functional groups. mgcub.ac.in

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. tanta.edu.eg The Si-Br stretching vibration in this compound compounds typically appears in the far-infrared region of the spectrum. For example, the Si-Cl bond, which is chemically similar to the Si-Br bond, shows absorption bands in the range of 625-425 cm⁻¹. researchgate.net The Si-CH₃ group can be identified by a strong deformation band around 1258 cm⁻¹. researchgate.net

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. horiba.com It is particularly useful for observing symmetric vibrations and bonds that are weak absorbers in the IR spectrum. horiba.com

Vibrational ModeTypical Frequency Range (cm⁻¹)Technique
Si-Br StretchFar-IR regionIR, Raman
Si-C Stretch~780IR
Si-CH₃ Deformation~1258IR
Si-H Stretch~2140IR

In Situ Spectroscopic Monitoring of Reactions

Vibrational spectroscopy can be employed for the in situ monitoring of reactions involving this compound compounds. nih.gov This allows researchers to observe the formation and consumption of reactants, intermediates, and products in real-time. For example, in situ infrared spectroscopy has been used to study the adsorption of species onto electrode surfaces during electrochemical reactions. nih.gov

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. msu.eduneu.edu.tr

In the analysis of this compound compounds, the presence of bromine is readily identified due to its distinct isotopic pattern. youtube.com Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance (approximately 50:50). msu.edu This results in two peaks of almost equal intensity in the mass spectrum, separated by two mass units (the M+2 peak). msu.eduyoutube.com

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone technique for the unambiguous determination of a compound's molecular formula. bu.edu.eg Unlike low-resolution mass spectrometry which provides mass-to-charge ratios (m/z) as integer values, HRMS can measure m/z to four or more decimal places. uobabylon.edu.iqlibretexts.org This high precision is critical for distinguishing between different molecular formulas that may have the same nominal mass. libretexts.org

The power of HRMS lies in its ability to utilize the exact masses of isotopes for each element, which are not exact integers (with the exception of carbon-12). libretexts.org For instance, the exact mass of an oxygen-16 atom is 15.9949 Da, while a nitrogen-14 atom is 14.0031 Da. libretexts.org This subtle difference allows for the differentiation of compounds with the same nominal mass but different elemental compositions.

In the context of this compound research, HRMS is indispensable for confirming the successful synthesis of a target molecule. By comparing the experimentally measured accurate mass with the theoretically calculated mass for the proposed molecular formula, researchers can definitively confirm the elemental composition of the newly synthesized this compound compound. This technique is especially crucial when dealing with complex structures or when unexpected reaction products may have formed.

Table 1: Comparison of Nominal vs. Exact Masses for Hypothetical this compound Compounds

Molecular FormulaNominal Mass (Da)Calculated Exact Mass (Da)
SiBrH₃110109.9316
Si₂Br₂H₄220219.8632
C₂SiBrH₅136135.9549

Note: Exact masses are calculated using the most abundant isotopes of each element.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. thermofisher.comscioninstruments.com It is particularly well-suited for the analysis of volatile and semi-volatile compounds, making it a valuable tool for monitoring the purity of this compound compounds and analyzing reaction mixtures. thermofisher.com

The process begins in the gas chromatograph, where a sample is vaporized and carried by an inert gas through a capillary column. scioninstruments.com The components of the mixture are separated based on their different boiling points and affinities for the stationary phase coating the column. thermofisher.com As each separated component elutes from the column, it enters the mass spectrometer.

In the mass spectrometer, the molecules are ionized, typically by electron impact (EI), which causes them to fragment in a reproducible manner. scioninstruments.com The resulting mass spectrum is a "fingerprint" of the molecule, showing the mass-to-charge ratios of the parent ion and its various fragments. nist.gov By comparing these fragmentation patterns to spectral libraries, the individual components of the original mixture can be identified. nih.gov

For this compound research, GC-MS is instrumental in:

Purity Assessment: Determining the presence of any starting materials or byproducts in the final product.

Reaction Monitoring: Tracking the progress of a reaction by analyzing the composition of the reaction mixture over time.

Identification of Unknowns: Identifying unexpected products that may form during a synthesis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex System Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is another hyphenated technique that couples the separation power of high-performance liquid chromatography (HPLC) with the analytical capabilities of mass spectrometry. wikipedia.orgthermofisher.com This method is ideal for analyzing non-volatile, thermally labile, or high molecular weight compounds that are not suitable for GC-MS. wikipedia.org

In an LC-MS system, the sample is dissolved in a liquid solvent and pumped through a column packed with a stationary phase. researchgate.net The separation of components is based on their differential interactions with the stationary and mobile phases. thermofisher.com After eluting from the column, the separated components are introduced into the mass spectrometer. A critical component of an LC-MS system is the interface, such as an electrospray ionization (ESI) source, which efficiently ionizes the molecules from the liquid phase into the gas phase for mass analysis. nih.gov

LC-MS is particularly valuable in this compound research when dealing with:

Complex Matrices: Analyzing this compound compounds within biological or environmental samples.

Large Molecules: Characterizing polymeric or oligomeric materials containing this compound units.

Non-volatile Species: Studying ionic or highly polar this compound derivatives.

The high sensitivity and selectivity of LC-MS allow for the detection and identification of trace amounts of compounds in complex mixtures. nih.gov

X-ray Diffraction (XRD) and Crystallography

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to investigate the atomic and molecular structure of crystalline materials. anton-paar.com The fundamental principle behind XRD is Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays scattered by the periodic arrangement of atoms in a crystal lattice. carleton.edu

Single Crystal X-ray Diffraction for Absolute Structure Determination

To perform an SCXRD experiment, a single, high-quality crystal of the this compound compound is mounted and rotated in a focused X-ray beam. The resulting diffraction pattern, consisting of a series of spots of varying intensity, is collected on a detector. fzu.cz By analyzing the positions and intensities of these diffracted beams, a detailed electron density map of the unit cell can be constructed. fzu.cz From this map, the positions of the individual atoms can be determined, leading to the absolute structure of the molecule. uib.no

The data obtained from SCXRD is crucial for:

Unambiguous Structure Elucidation: Confirming the connectivity and stereochemistry of new this compound compounds.

Understanding Intermolecular Interactions: Analyzing how molecules pack in the solid state.

Correlating Structure with Properties: Providing a basis for understanding the physical and chemical properties of the material.

Powder X-ray Diffraction for Phase Identification and Crystalline Properties

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline materials, where the sample consists of a large number of randomly oriented crystallites. carleton.edulibretexts.org Instead of producing a pattern of discrete spots like SCXRD, PXRD generates a diffractogram, which is a plot of diffraction intensity versus the diffraction angle (2θ). libretexts.org

Each crystalline phase has a unique PXRD pattern, which serves as a "fingerprint" for that material. malvernpanalytical.com By comparing the experimental diffractogram to a database of known patterns, the crystalline phases present in a sample can be identified. creative-biostructure.com

In this compound research, PXRD is widely used for:

Phase Identification: Identifying the crystalline form of a synthesized this compound compound. malvernpanalytical.com

Purity Analysis: Detecting the presence of crystalline impurities.

Polymorph Screening: Identifying different crystalline forms (polymorphs) of the same compound, which can have different physical properties. creative-biostructure.com

Determination of Crystallinity: Assessing the degree of crystalline order in a material.

Table 2: Applications of XRD Techniques in this compound Characterization

TechniqueSample TypeInformation ObtainedKey Application in this compound Research
Single Crystal X-ray Diffraction (SCXRD)Single CrystalAbsolute 3D atomic and molecular structure, bond lengths, bond angles. carleton.educreative-biostructure.comDefinitive structure determination of new compounds.
Powder X-ray Diffraction (PXRD)Polycrystalline PowderCrystalline phase identification, sample purity, lattice parameters, crystallite size. carleton.educreative-biostructure.comRoutine identification and quality control of synthesized materials.

Electron Microscopy Techniques

Electron microscopy techniques utilize a beam of electrons to generate high-resolution images of a sample's surface or internal structure. podhikaiscientific.com These methods offer significantly higher magnification and resolving power than traditional light microscopy, enabling the visualization of nanoscale features.

Scanning Electron Microscopy (SEM) SEM provides detailed images of a sample's surface topography. mdpi.com A focused beam of electrons is scanned across the surface, and the resulting interactions generate various signals, including secondary electrons and backscattered electrons. mdpi.com These signals are used to create a three-dimensional-like image of the surface. In this compound research, SEM can be used to study the morphology, particle size, and surface features of powdered or solid-state materials.

Transmission Electron Microscopy (TEM) TEM is used to investigate the internal structure of a material at the nanoscale. otago.ac.nz A broad beam of electrons is passed through an ultra-thin section of the sample. otago.ac.nz The transmitted electrons are then focused to form an image. TEM can reveal information about the crystal structure, defects, and the arrangement of different phases within a material. nih.gov Advanced TEM techniques, such as high-resolution TEM (HRTEM), can even visualize individual atoms and atomic columns. nih.gov

For this compound-based nanomaterials or composites, electron microscopy is essential for characterizing their size, shape, and dispersion.

Field Emission Scanning Electron Microscopy (FESEM)

Field Emission Scanning Electron Microscopy (FESEM) is a powerful technique for examining the surface morphology and particle characteristics of materials. In the study of silicon-based compounds, FESEM provides high-resolution images of the material's surface topography, particle size, and shape. For instance, FESEM analysis of silicon nanoparticles can reveal spherical morphologies with varying diameters. scialert.net The technique is also adept at showing the degree of particle agglomeration. In the context of brominated silicon compounds, FESEM would be utilized to observe the surface texture and the size distribution of synthesized particles, which are crucial parameters for their application. An accelerating voltage, typically around 3.00 kV to 20 kV, is applied to generate the electron beam for imaging. scialert.netrsc.org

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) offers even higher resolution than FESEM and is used to observe the internal structure of materials. For silicon-based nanoparticles, TEM analysis can determine the size distribution with high precision. nih.govresearchgate.net For example, studies on silicon nanoparticles have used TEM to measure average diameters and observe their dispersion, which is crucial for applications in fields like nanomedicine and electronics. nih.gov To prepare a sample for TEM analysis, the particles are typically dispersed in a solvent like ethanol (B145695) and then deposited onto a copper grid with a porous carbon film. rsc.org This allows the electron beam to pass through the sample, providing detailed information about its internal structure and crystallinity. acs.org

High-Resolution Transmission Electron Microscopy (HRTEM)

High-Resolution Transmission Electron Microscopy (HRTEM) is an advanced form of TEM that allows for the visualization of the crystalline structure of a material at the atomic level. HRTEM images can reveal the lattice fringes of crystalline silicon, confirming its diamond-like structure. nih.gov This technique is essential for distinguishing between amorphous and crystalline phases within a sample. For instance, HRTEM has been used to identify the amorphous structure of SiO2 samples, with some small crystalline clusters. researchgate.net For brominated silicon research, HRTEM would be critical in determining the crystallinity of the material and identifying any crystal defects, which can significantly influence its electronic and optical properties.

Thermal Analysis Methods

Thermal analysis techniques are crucial for understanding the behavior of materials as a function of temperature. These methods provide valuable information on thermal stability, decomposition, and phase transitions.

Thermogravimetric Analysis (TGA) for Decomposition Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated over time. This technique is widely used to study the thermal stability and decomposition of materials. In the analysis of silicon-based materials, TGA can identify the temperatures at which different components of the material degrade. For example, in silicone rubber composites, TGA has shown a two-stage decomposition process: the initial loss of volatile organic compounds followed by the breakdown of the polymer backbone. cprijournal.in TGA is typically performed by heating a sample of a few milligrams at a constant rate, for example, 10°C or 20°C per minute, in a controlled atmosphere such as nitrogen or air. cprijournal.inmdpi.com The resulting TGA curve provides data on the decomposition temperatures and the percentage of residual mass.

Table 1: Representative TGA Data for a Hypothetical Silicon-Based Compound

Temperature Range (°C)Mass Loss (%)Associated Process
300-45015-20Decomposition of organic ligands or surface groups
450-60030-40Degradation of the main silicon-based structure
>60040-50 (Residue)Remaining inorganic components (e.g., silica)

Note: This table is illustrative and based on typical thermal decomposition behavior of silicon-containing materials.

Differential Scanning Calorimetry (DSC) for Phase Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. htlbio.com DSC is used to detect and quantify thermal events such as melting, crystallization, and glass transitions. innovatechlabs.comwisdomlib.org This information is vital for understanding the physical properties and processing conditions of a material. numberanalytics.com For instance, in polymer science, DSC is used to determine the melting temperature (Tm) and the glass transition temperature (Tg) of polymers, which are critical for their application. numberanalytics.com The analysis involves heating or cooling the sample at a controlled rate and monitoring the heat flow. htlbio.com

Table 2: Hypothetical DSC Data for a Brominated Silicon Compound

Thermal EventTemperature (°C)Enthalpy (J/g)
Glass Transition (Tg)110N/A
Crystallization (Tc)180-50
Melting (Tm)250100

Note: This table is for illustrative purposes and represents typical data obtained from a DSC analysis.

Other Advanced Spectroscopic and Analytical Tools

Beyond microscopy and thermal analysis, a range of other advanced spectroscopic and analytical tools are essential for a full characterization of brominated silicon compounds.

X-ray Photoelectron Spectroscopy (XPS) : Provides quantitative and chemical state information about the elements on the surface of a material. It would be used to confirm the presence of silicon-bromine bonds and to identify the oxidation states of silicon. researchgate.net

Energy-Dispersive X-ray Spectroscopy (EDX/EDS) : Often coupled with SEM or TEM, EDX provides elemental analysis of a sample, confirming the presence and relative abundance of silicon and bromine. scialert.netmdpi.com

Fourier-Transform Infrared Spectroscopy (FTIR) : Used to identify the chemical bonds and functional groups present in a molecule. In this context, FTIR would be used to detect Si-Br vibrational modes.

Secondary Ion Mass Spectrometry (SIMS) : A highly sensitive surface analysis technique that can detect trace elements and molecular fragments. It is particularly useful for analyzing surface contamination and the distribution of elements in thin films. hidenanalytical.com

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : A powerful technique for trace elemental analysis, capable of detecting elements at very low concentrations. nih.gov

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy is a surface-sensitive quantitative technique used to determine the elemental composition, empirical formula, and chemical and electronic states of the elements within the top 1 to 10 nanometers of a material's surface. carleton.eduwikipedia.org In the context of this compound research, XPS is invaluable for confirming the presence of silicon-bromine (Si-Br) bonds and investigating the surface chemistry of brominated silicon substrates.

The analysis involves irradiating a sample with a beam of X-rays and measuring the kinetic energy of the electrons that are emitted from the surface. wikipedia.org Each element produces a unique set of XPS peaks at characteristic binding energies. Shifts in these binding energies, known as chemical shifts, provide detailed information about the oxidation state and local chemical environment of the detected atoms. carleton.edu

Research on self-assembled monolayers (SAMs) on hydrogen-terminated silicon, Si(111), has utilized XPS to distinguish between bromine bonded to silicon and bromine bonded to carbon. In one study, the Br 3d spectrum was deconvoluted to identify two pairs of spin-orbit doublets. The lower energy doublet at 69.1 and 70.2 eV was assigned to Si-Br bonds, while the higher energy doublet at 70.1 and 71.2 eV was attributed to C-Br bonds. northwestern.edu This assignment is based on the principle that the higher electronegativity of carbon relative to silicon shifts the C-Br bond to a higher binding energy. northwestern.edu

XPS has also been employed to study the passivation of silicon surfaces using alcoholic bromine solutions. These studies compare the surface chemistry of silicon wafers with and without a native oxide layer. It was found that for bromine-ethanol passivated samples, the relative percentage of Si-Br bonding was significantly higher on surfaces with a pre-existing oxide layer compared to those where the oxide had been stripped. aip.org This suggests that the oxide layer influences the mechanism of bromine attachment. In-situ XPS studies on Si(100) surfaces have quantified the bromine coverage after reaction, finding a coverage of 77 ± 18% of a monolayer after a one-hour reaction. researchgate.net

The detailed findings from XPS analyses are often presented in data tables to summarize the key binding energy and composition information.

Interactive Table 1: XPS Data for this compound Species

Sample Description Species XPS Peak Binding Energy (eV) Relative Abundance (%) Source
Undec-10-enoic acid 2-bromo-ethyl ester SAM on Si(111) Si-Br Br 3d 69.1, 70.2 - northwestern.edu
Undec-10-enoic acid 2-bromo-ethyl ester SAM on Si(111) C-Br Br 3d 70.1, 71.2 - northwestern.edu
Bromine-Ethanol Passivated Si with Oxide Layer Si-Br Si 2p - 24.7 aip.org
Bromine-Ethanol Passivated Si without Oxide Layer Si-Br Si 2p - 12.0 aip.org
Brominated Si(100) Surface (1 hr reaction) Br - - 77 ± 18 researchgate.net

Synchrotron Radiation Techniques

Synchrotron radiation provides extremely intense and highly collimated beams of light, from infrared to X-rays, offering capabilities far beyond laboratory-scale instruments. researchgate.netrsc.org For this compound research, synchrotron-based techniques, particularly X-ray fluorescence (XRF) and X-ray absorption spectroscopy (XAS), are powerful tools for probing atomic structure and elemental distribution with high sensitivity and spatial resolution. rsc.orgsciencepublishinggroup.com

Synchrotron Radiation X-ray Microfluorescence (SR-μXRF) has been used to analyze complex hybrid materials, demonstrating the capacity to identify and map the distribution of bromine. sciencepublishinggroup.com In studies of hybrid films composed of poly(dimethylsiloxane)-derived hydroxyurethanes containing phosphotungstates, SR-μXRF mapping revealed a heterogeneous distribution pattern for bromine, indicating segregation at the surface and within the bulk of the film. sciencepublishinggroup.comresearcher.life This information is critical for understanding the material's properties and potential applications.

The high intensity of synchrotron X-ray beams also enables specialized in-situ and operando studies. Microfluidic devices fabricated from silicon and glass have been developed specifically for conducting synchrotron-based hard X-ray spectroscopy. rsc.org These devices allow for the study of chemical processes under harsh conditions and have been successfully evaluated at the bromine K-edge, demonstrating their utility for analyzing brominated compounds in a controlled environment. rsc.org

Furthermore, synchrotron XRF has been applied to study biological systems interacting with brominated compounds on silicon-based substrates. In one such study, a bromine-labelled cyclic peptide was tracked as it interacted with tumor cells cultured on silicon nitride windows. nih.goviucr.org The high sensitivity of the technique allowed for the quantitative analysis and imaging of the peptide's incorporation into individual cells, showcasing the power of synchrotron methods to trace bromine-containing molecules in complex environments. nih.goviucr.org The use of silicon monochromators in conjunction with synchrotron radiation is also crucial for selecting specific X-ray energies, such as those near the bromine K-absorption edge, to enhance analytical sensitivity through resonant effects. iucr.org

Photo-luminescence Spectroscopy (PL)

Photoluminescence (PL) spectroscopy is a non-destructive technique that investigates the electronic structure of materials. renishaw.comdeshbandhucollege.ac.in It involves exciting a material with photons (photo-excitation) and analyzing the light emitted as the material relaxes from an excited electronic state back to its ground state. deshbandhucollege.ac.in PL is particularly useful for characterizing semiconductor materials, including silicon-based structures, as it can reveal information about band gaps, defects, and impurities. renishaw.comaps.org

In the field of this compound research, PL spectroscopy is used to characterize the optical properties of materials like silicon quantum dots (SiQDs) synthesized using bromine-containing precursors. The synthesis of SiQDs via the reduction of silicon halides, including those with bromine, can yield nanoparticles that fluoresce in the blue-green region of the spectrum, with quantum yields reaching up to 50%. frontiersin.org

Detailed studies on SiQDs prepared through the reaction of magnesium silicide with bromine (Br2) have identified bromine-terminated Si-QDs as key intermediates. cuni.cz While these are typically capped with other molecules for stability, the synthesis route influences the resulting photoluminescent properties. These Si-QDs exhibit a characteristic fast blue-green emission that cannot be explained by conventional models of excitonic emission in silicon, suggesting unique electronic transitions are at play. cuni.cz The presence of heavy halogen atoms like bromine in a material can also promote phosphorescence, a specific type of photoluminescence involving a change in electron spin state, which is observable even at room temperature in some systems. hitachi-hightech.com

The PL spectra of brominated silicon materials can provide significant insights into their quality and electronic behavior. The energy of the emitted light is directly related to the energy difference between the excited and ground electronic states involved in the transition. deshbandhucollege.ac.in

Interactive Table 2: Photoluminescent Properties of Bromine-Related Silicon Materials

Material System Synthesis Detail Emission Wavelength Range Key PL Characteristics Source
Silicon Quantum Dots (SiQDs) Reduction of silicon halides (e.g., SiBr4) Blue-Green Quantum Yield up to 50% frontiersin.org
n-Butyl-terminated Si-QDs From Bromine-terminated Si-QDs Blue-Green Fast nanosecond emission decay cuni.cz
Interstitial Cl2 in SiO2 (Analogous System) - Near-Infrared (~1020 nm) Distinct vibronic structure; decay time 1-10 ms kirj.ee

Future Outlook and Interdisciplinary Research Frontiers

Innovations in Green Chemistry and Sustainable Synthesis

The drive towards environmentally conscious chemical processes is significantly influencing the synthesis of bromosilicon compounds. Future research is focused on developing greener methodologies that minimize hazardous byproducts and reduce energy consumption. This includes exploring catalytic routes that operate under milder conditions and utilize renewable feedstocks. The principles of green chemistry are being applied to design synthetic pathways for organobromosilanes that are more atom-economical and generate less waste, aligning with global sustainability goals mdpi.comnih.govpanda.orgresearchgate.netmdpi.com.

Integration with Catalysis and Reaction Engineering

Catalysis and advanced reaction engineering are pivotal in enhancing the efficiency and selectivity of this compound reactions. Future work is directed towards employing novel catalytic systems, including homogeneous, heterogeneous, and organocatalysts, to facilitate Si-Br bond formation and functionalization with greater precision frontiersin.orgmdpi.com. The integration of flow chemistry and microreactor technology offers significant advantages, enabling better control over reaction parameters, improved safety, and enhanced scalability for this compound synthesis and related transformations researchgate.netucc.iemdpi.compublish.csiro.au.

Advancements in Silicon-Based Device Fabrication

This compound compounds are poised to play an increasingly important role in the fabrication of next-generation silicon-based electronic and optoelectronic devices. Research is exploring their use as precursors in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for creating high-quality encapsulation layers, dielectric films, and other critical components google.comdupont.comgoogle.comentegris.comaip.orggoogle.com.pg. The ability of bromosilanes to facilitate conformal deposition and surface modification at low temperatures makes them attractive for advanced semiconductor manufacturing processes.

Cross-Disciplinary Research with Computational Science and Machine Learning

The synergy between computational science, machine learning (ML), and this compound chemistry is opening new frontiers. Density Functional Theory (DFT) calculations are instrumental in elucidating reaction mechanisms, understanding bonding, and predicting the properties of novel this compound architectures rsc.orgrsc.orgaip.orgresearchgate.net. Machine learning is being employed to optimize synthesis routes, predict material properties, and accelerate the discovery of new catalysts and reactions involving silicon-bromine compounds tandfonline.comfigshare.comacs.orgarxiv.org. This interdisciplinary approach is crucial for rational design and efficient development in the field.

Exploration of Novel this compound Architectures and Their Reactivity

The ongoing exploration of novel this compound architectures is uncovering unique reactivity patterns and potential applications. Research is focused on synthesizing and characterizing complex organobromosilanes, silicon-bromine clusters, and functionalized silicon nanostructures nanotec.or.thelettra.eufrontiersin.orgresearchgate.netresearchgate.net. Understanding the reactivity of these new structures is key to developing advanced materials with tailored properties for emerging technologies, from catalysis to materials science.

Compound List

Bromosilane

Organobromosilanes

Silanes

Silicon-bromine compounds

Trimethylsilane (3MS)

Tetramethylsilane (4MS)

Hexachlorodisilane (HCDS)

SiBrₓ (x = 1, 2, 3, 4)

SiBr₂

SiBr

SiH₃Br

SiHCl₃Br

SiCl₂Br₂

SiBr₄

CH₃Br

CH₃Cl

Chlorobenzene

Ethyl chloride

Ethanol (B145695)

Methanol

HBr

H₂SiI₂

HSiI₃

H₃SiI

H₂Si₂I₄

H₄Si₂I₂

H₅Si₂I

SiI₄

Si₂I₆

HSi₂I₅

H₂Si₂I₄

H₃Si₂I₃

H₄Si₂I₂

H₅Si₂I

Si₃I₈

PBr₃

Si-Br

Si-Cl

Si-C

Si-O

Si-H

Si-I

Si-N

Si-F

Si-X₂ (where X is a halogen)

Si-C-Cl-H system

Si-C-Br-H system

Si-X₂ (where X=Cl or Br)

3-Bromopentadienylsilane

Si-alkoxide

Si-O-C

Si-N-C

Si-C-N

Si-C-O

Si-O-N

Si-C-N-O

Si-H-C

Si-H-O

Si-H-N

Si-H-C-O

Si-H-C-N

Si-H-O-N

Si-H-C-O-N

Si-C-Cl

Si-C-Br

Si-C-I

Si-O-Cl

Si-O-Br

Si-O-I

Si-N-Cl

Si-N-Br

Si-N-I

Si-Cl-Br

Si-Cl-I

Si-Br-I

Si-C-Cl-Br

Si-C-Cl-I

Si-C-Br-I

Si-O-Cl-Br

Si-O-Cl-I

Si-O-Br-I

Si-N-Cl-Br

Si-N-Cl-I

Si-N-Br-I

Si-C-Cl-Br-I

Si-O-Cl-Br-I

Si-N-Cl-Br-I

Si-C-O-Cl

Si-C-O-Br

Si-C-O-I

Si-C-N-Cl

Si-C-N-Br

Si-C-N-I

Si-O-N-Cl

Si-O-N-Br

Si-O-N-I

Si-C-O-N

Si-C-O-Cl-Br

Si-C-O-Cl-I

Si-C-O-Br-I

Si-C-N-Cl-Br

Si-C-N-Cl-I

Si-C-N-Br-I

Si-O-N-Cl-Br

Si-O-N-Cl-I

Si-O-N-Br-I

Si-C-O-N-Cl

Si-C-O-N-Br

Si-C-O-N-I

Si-C-O-N-Cl-Br

Si-C-O-N-Cl-I

Si-C-O-N-Br-I

Si-C-O-N-Cl-Br-I

Si-H-C-Cl

Si-H-C-Br

Si-H-C-I

Si-H-O-Cl

Si-H-O-Br

Si-H-O-I

Si-H-N-Cl

Si-H-N-Br

Si-H-N-I

Si-H-C-O

Si-H-C-N

Si-H-O-N

Si-H-C-Cl-Br

Si-H-C-Cl-I

Si-H-C-Br-I

Si-H-O-Cl-Br

Si-H-O-Cl-I

Si-H-O-Br-I

Si-H-N-Cl-Br

Si-H-N-Cl-I

Si-H-N-Br-I

Si-H-C-O-N

Si-H-C-O-Cl

Si-H-C-O-Br

Si-H-C-O-I

Si-H-C-N-Cl

Si-H-C-N-Br

Si-H-C-N-I

Si-H-O-N-Cl

Si-H-O-N-Br

Si-H-O-N-I

Si-H-C-O-N-Cl

Si-H-C-O-N-Br

Si-H-C-O-N-I

Si-H-C-O-N-Cl-Br

Si-H-C-O-N-Cl-I

Si-H-C-O-N-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

Si-H-O-N-Cl-Br-I

Si-H-C-O-N-Cl-Br-I

Si-H-C-Cl-Br-I

Si-H-O-Cl-Br-I

Si-H-N-Cl-Br-I

Si-H-C-O-Cl-Br-I

Si-H-C-N-Cl-Br-I

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Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bromosilicon, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Begin by selecting silicon and bromine precursors (e.g., silicon tetrachloride and bromine gas) and varying parameters like temperature (150–300°C), pressure (ambient vs. vacuum), and catalysts (e.g., metal halides). Use gas chromatography (GC) or nuclear magnetic resonance (NMR) to quantify yield and purity. Compare reaction kinetics under different conditions to identify trade-offs between efficiency and side-product formation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s molecular structure?

  • Methodological Answer : Employ X-ray diffraction (XRD) for crystallographic analysis and NMR (¹H, ²⁹Si) to resolve bonding environments. Pair with Fourier-transform infrared spectroscopy (FTIR) to detect Si-Br stretching modes (500–700 cm⁻¹). Validate results against computational models (e.g., density functional theory) to confirm structural assignments .

Q. How does this compound’s stability vary under different environmental conditions (e.g., humidity, temperature)?

  • Methodological Answer : Conduct accelerated aging tests by exposing samples to controlled humidity (20–80% RH) and temperature cycles (25–100°C). Monitor decomposition via thermogravimetric analysis (TGA) and track Br⁻ release using ion chromatography. Correlate degradation rates with environmental parameters to model shelf-life predictions .

Advanced Research Questions

Q. How can computational modeling predict this compound’s reactivity in novel reaction systems?

  • Methodological Answer : Use density functional theory (DFT) to calculate activation energies for Si-Br bond cleavage pathways. Simulate reaction trajectories with molecular dynamics (MD) under varying solvent polarities. Validate predictions experimentally via kinetic isotope effects (KIEs) and substituent studies .

Q. What strategies resolve contradictions in reported thermodynamic properties of this compound (e.g., ΔHf, bond dissociation energies)?

  • Methodological Answer : Perform meta-analysis of published data to identify systematic errors (e.g., calibration discrepancies in calorimetry). Re-measure key properties using standardized protocols (e.g., bomb calorimetry for ΔHf) and cross-validate with high-level ab initio calculations (CCSD(T)) .

Q. What mechanistic insights explain this compound’s selectivity in silicon-functionalization reactions?

  • Methodological Answer : Design isotopic labeling experiments (e.g., deuterated substrates) to trace reaction pathways. Use stopped-flow spectroscopy to capture intermediates and derive rate constants. Compare with steric/electronic descriptors (Hammett plots, Tolman electronic parameters) to isolate dominant mechanistic factors .

Key Considerations

  • Ethical & Safety : Ensure bromine handling complies with fume hood protocols and waste disposal regulations .
  • Reproducibility : Document synthesis and characterization steps in line with journal guidelines (e.g., Beilstein Journal’s experimental section requirements) .
  • Interdisciplinary Links : Bridge gaps between synthetic chemistry and materials science by investigating this compound’s electronic properties for semiconductor applications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.